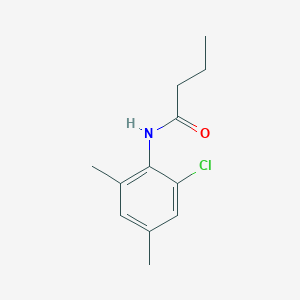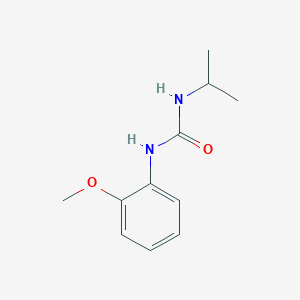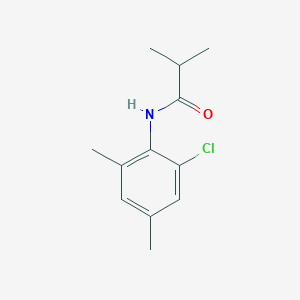
N-(2-chloro-4,6-dimethylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4,6-dimethylphenyl)butanamide, also known as Chloro-DMAA, is a synthetic compound that has gained attention in scientific research due to its potential as a performance-enhancing drug. This compound has been found to have similar effects to 1,3-dimethylamylamine (DMAA), a banned substance in many countries due to its potential health risks. Chloro-DMAA is a compound that is gaining interest in the scientific community due to its potential as a research tool in the field of pharmacology.
Mécanisme D'action
N-(2-chloro-4,6-dimethylphenyl)butanamide is believed to work by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. This leads to increased alertness, focus, and energy levels. N-(2-chloro-4,6-dimethylphenyl)butanamide has also been found to have vasoconstrictive effects, which may contribute to its potential as a performance-enhancing drug.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)butanamide has been found to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which may contribute to its potential as a performance-enhancing drug. N-(2-chloro-4,6-dimethylphenyl)butanamide has also been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its potential as a treatment for ADHD and narcolepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-4,6-dimethylphenyl)butanamide has several advantages and limitations for use in lab experiments. One advantage is that it has been found to have similar effects to DMAA, which is a compound that has been extensively studied. This makes it a useful tool for investigating the effects of DMAA and related compounds. However, one limitation is that N-(2-chloro-4,6-dimethylphenyl)butanamide has vasoconstrictive effects, which may make it unsuitable for use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on N-(2-chloro-4,6-dimethylphenyl)butanamide. One direction is to investigate its potential as a treatment for conditions such as ADHD and narcolepsy. Another direction is to investigate its potential as a performance-enhancing drug. Further research is also needed to determine the safety and potential health risks associated with the use of N-(2-chloro-4,6-dimethylphenyl)butanamide. Finally, research is needed to investigate the effects of N-(2-chloro-4,6-dimethylphenyl)butanamide on different types of cells and tissues, which may provide insights into its mechanisms of action.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4,6-dimethylphenyl)butanamide is a complex process that involves several steps. The first step involves the reaction of 2,4-dimethylphenol with thionyl chloride to form 2-chloro-4,6-dimethylphenol. This compound is then reacted with chloroacetyl chloride to form N-(2-chloro-4,6-dimethylphenyl)acetamide. Finally, this compound is reacted with butanoyl chloride to form N-(2-chloro-4,6-dimethylphenyl)butanamide.
Applications De Recherche Scientifique
N-(2-chloro-4,6-dimethylphenyl)butanamide has been found to have potential as a research tool in the field of pharmacology. It has been shown to have similar effects to DMAA, which is a compound that has been found to have potential as a performance-enhancing drug. N-(2-chloro-4,6-dimethylphenyl)butanamide has been used in research studies to investigate its effects on the central nervous system and to determine its potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-4-5-11(15)14-12-9(3)6-8(2)7-10(12)13/h6-7H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKXFMQPSKDLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)
methanone](/img/structure/B7458777.png)


![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)


![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)

![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)
![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)

![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)